Weak DAPK3 Inhibition Provides a Unique Pharmacological Window
Dapk-IN-2 exhibits only 36% inhibition of DAPK3 at a concentration of 10 μM, compared to the nanomolar IC50 values (e.g., 225 nM for DAPK3) of potent pan-inhibitors like TC-DAPK 6 [1][2]. This partial inhibition distinguishes Dapk-IN-2 from high-affinity ATP-competitive inhibitors, offering a tool for probing the effects of modest DAPK3 activity reduction without complete ablation.
| Evidence Dimension | In Vitro DAPK3 Inhibition |
|---|---|
| Target Compound Data | 36% inhibition at 10 μM |
| Comparator Or Baseline | TC-DAPK 6: IC50 = 225 nM for DAPK3 (with 10 μM ATP) |
| Quantified Difference | Dapk-IN-2 shows >40-fold weaker activity (36% inhibition at 10 μM vs. 50% inhibition expected at ~225 nM for TC-DAPK 6) |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
Researchers can use Dapk-IN-2 to study the effects of submaximal DAPK3 inhibition, which may be more physiologically relevant for certain disease states than complete kinase blockade.
- [1] Okamoto, M., Takayama, K., Shimizu, T., Muroya, A., & Furuya, T. (2010). Structure-activity relationship of novel DAPK inhibitors identified by structure-based virtual screening. Bioorganic & Medicinal Chemistry, 18(7), 2728-2734. View Source
- [2] MedChemExpress. (n.d.). TC-DAPK 6 (Potent and selective DAPK inhibitor) Product Datasheet. View Source
